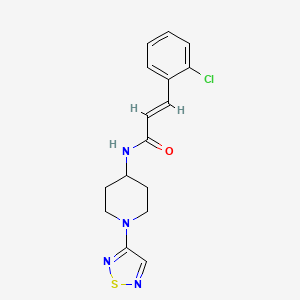
(E)-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(2-chlorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(2-chlorophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known to have several biochemical and physiological effects, which make it a promising candidate for the development of new drugs. In
作用機序
The (E)-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(2-chlorophenyl)acrylamide compound works by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which can help reduce the risk of developing chronic diseases.
Biochemical and Physiological Effects:
The (E)-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(2-chlorophenyl)acrylamide compound has several biochemical and physiological effects. Studies have shown that this compound can reduce the production of reactive oxygen species (ROS) and prevent oxidative stress. Additionally, this compound has been shown to reduce inflammation and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using (E)-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(2-chlorophenyl)acrylamide in lab experiments is its potency and specificity. This compound has been shown to have a high affinity for certain enzymes and proteins, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the (E)-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(2-chlorophenyl)acrylamide compound. One potential direction is the development of new drugs that target specific enzymes and proteins in cancer cells. Additionally, this compound may have potential applications in the treatment of other neurodegenerative diseases such as Huntington's disease. Further research is needed to explore the full potential of this compound and its applications in medicine.
Conclusion:
In conclusion, (E)-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(2-chlorophenyl)acrylamide is a promising compound that has several scientific research applications. This compound has potent anti-cancer properties and may have potential applications in the treatment of neurodegenerative diseases. Further research is needed to explore the full potential of this compound and its applications in medicine.
合成法
The synthesis of (E)-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(2-chlorophenyl)acrylamide involves the reaction of 2-chloroacetophenone with thiourea to form 2-chlorobenzothiazole. The latter is then reacted with piperidine to form 2-chlorobenzothiazol-3-ylpiperidine. The final step involves the reaction of 2-chlorobenzothiazol-3-ylpiperidine with acryloyl chloride to form the desired compound.
科学的研究の応用
The (E)-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(2-chlorophenyl)acrylamide compound has several scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4OS/c17-14-4-2-1-3-12(14)5-6-16(22)19-13-7-9-21(10-8-13)15-11-18-23-20-15/h1-6,11,13H,7-10H2,(H,19,22)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHXRQHESMZCKT-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C=CC2=CC=CC=C2Cl)C3=NSN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1NC(=O)/C=C/C2=CC=CC=C2Cl)C3=NSN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(2-chlorophenyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-chlorophenyl)methyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B2389749.png)
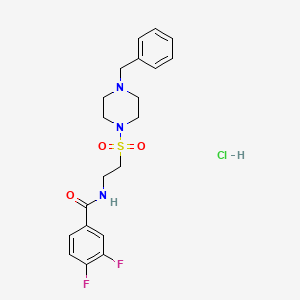

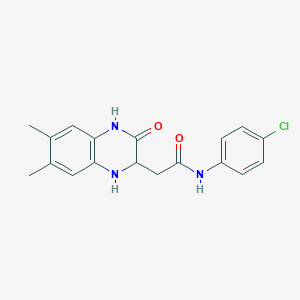
![N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]pyridine-4-carbohydrazide](/img/structure/B2389757.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B2389758.png)
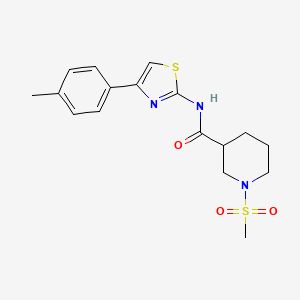
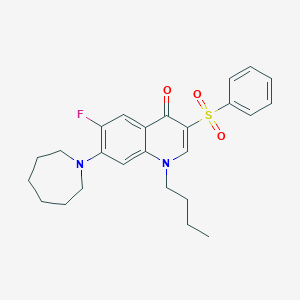
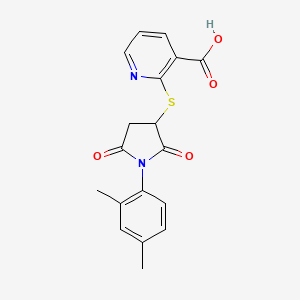
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2389765.png)
![N-[4-[(2-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B2389767.png)
![5-((2,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2389768.png)
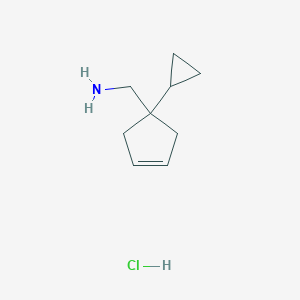
![9-(3,5-dimethylphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2389770.png)